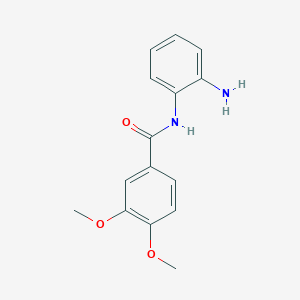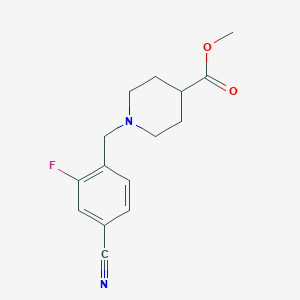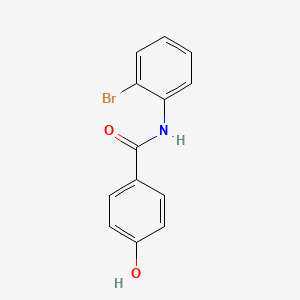
N-(2-Bromophenyl)-4-hydroxybenzamide
描述
N-(2-Bromophenyl)-4-hydroxybenzamide is a chemical compound characterized by its bromophenyl and hydroxybenzamide functional groups
Synthetic Routes and Reaction Conditions:
Bromination Reaction: The compound can be synthesized through the bromination of 4-hydroxybenzamide using bromine in the presence of a catalyst such as iron(III) chloride.
Amide Coupling Reaction: Another method involves the coupling of 2-bromophenylamine with 4-hydroxybenzoyl chloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. Large-scale reactions are conducted under controlled conditions to ensure safety and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the bromophenyl group into a less reactive form.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the bromine site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide and aprotic solvents like dimethylformamide (DMF) are typically employed.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced bromophenyl derivatives.
Substitution Products: Substituted phenyl derivatives with different functional groups.
科学研究应用
Chemistry: N-(2-Bromophenyl)-4-hydroxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and oxidative stress-related conditions. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby reducing oxidative stress. The exact mechanism may vary depending on the biological system and the specific application.
相似化合物的比较
N-(2-Chlorophenyl)-4-hydroxybenzamide: Similar structure with a chlorine atom instead of bromine.
N-(2-Bromophenyl)-3-hydroxybenzamide: Similar structure with a different position of the hydroxy group.
N-(2-Bromophenyl)-4-methoxybenzamide: Similar structure with a methoxy group instead of a hydroxy group.
Uniqueness: N-(2-Bromophenyl)-4-hydroxybenzamide stands out due to its specific combination of bromophenyl and hydroxybenzamide groups, which confer unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
属性
IUPAC Name |
N-(2-bromophenyl)-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOISWWDOSUZIIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Methylbenzoyl)amino]benzoic acid](/img/structure/B7807586.png)
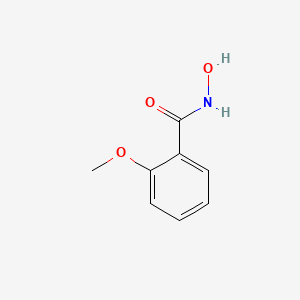
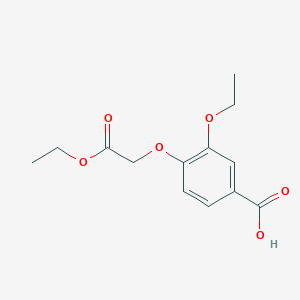
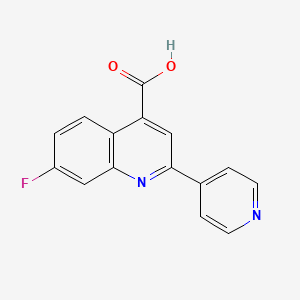
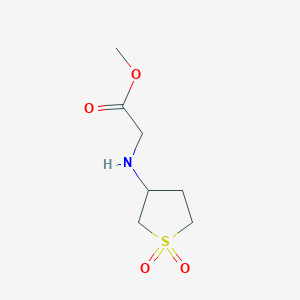
![2-[(2-aminophenyl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7807625.png)
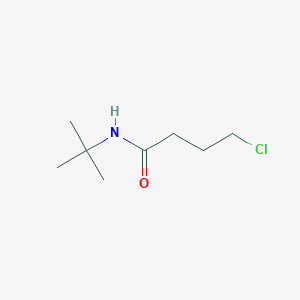
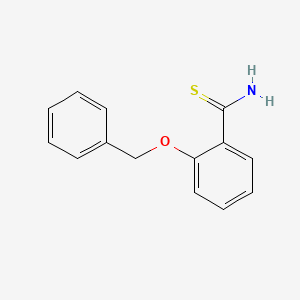
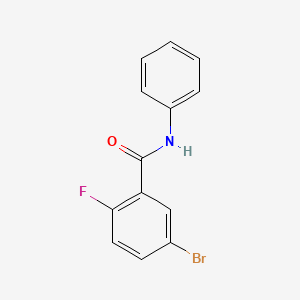
![1-[3-(2-Methylpropoxy)phenyl]ethanamine](/img/structure/B7807661.png)
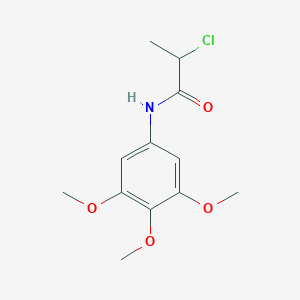
![3-[(3,4-dimethoxybenzyl)oxy]benzaldehyde, AldrichCPR](/img/structure/B7807684.png)
